Cycloheptyl(thiophen-3-yl)methanamine hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for Cycloheptyl(thiophen-3-yl)methanamine hydrochloride is1S/C12H19NS.ClH/c1-2-4-11(5-3-1)8-13-9-12-6-7-14-10-12;/h6-7,10-11,13H,1-5,8-9H2;1H
. This indicates that the molecule consists of a cycloheptyl group attached to a methanamine group, which is further attached to a thiophen-3-yl group. The entire molecule is associated with a chloride ion.
Scientific Research Applications
Photochemistry
Research on cyclohepta[b]thiophen derivatives, such as those studied by Jones and Robinson (1977), has contributed to understanding the photochemical behaviors of these compounds. Their work on the photochemistry of cyclohepta[b]thiophen-4-ones revealed the formation of [π4+π2] dimers through irradiation, showcasing the compounds' potential in photochemical applications (Jones & Robinson, 1977).
Synthesis of Antidepressive Agents
Compounds related to cycloheptyl(thiophen-3-yl)methanamine have been synthesized and evaluated as potential antidepressive agents. For example, Jimenez and Vega (1986) synthesized derivatives of benzo[4,5]cyclohepta[1,2-b]thiophene and tested them for antidepressive properties, highlighting the therapeutic potential of these compounds (Jimenez & Vega, 1986).
Luminescence Sensitization
The luminescence sensitization properties of thiophenyl-derivatized nitrobenzoato ligands have been explored, with potential applications in luminescent materials. Viswanathan and Bettencourt-Dias (2006) characterized such ligands in both solution and solid states, providing insights into their use in developing luminescent materials with high quantum yields (Viswanathan & Bettencourt-Dias, 2006).
Organic Light-Emitting Diodes (OLEDs)
Cyclometalated iridium complexes containing thiophenyl groups have shown highly efficient red phosphorescence, making them suitable for use in OLEDs. Tsuboyama et al. (2003) investigated these complexes, demonstrating their potential in creating high-efficiency, pure-red emitting OLEDs, a critical aspect of display and lighting technologies (Tsuboyama et al., 2003).
properties
IUPAC Name |
cycloheptyl(thiophen-3-yl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NS.ClH/c13-12(11-7-8-14-9-11)10-5-3-1-2-4-6-10;/h7-10,12H,1-6,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBSQTIWNKNFPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C2=CSC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptyl(thiophen-3-yl)methanamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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